

# N-Butylbenzenesulfonamide health and safety information

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-Butylbenzenesulfonamide**

Cat. No.: **B124962**

[Get Quote](#)

An In-depth Technical Guide to the Health and Safety of **N-Butylbenzenesulfonamide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for **N-Butylbenzenesulfonamide** (NBBS). The information is compiled from various scientific studies and safety data sheets to assist researchers, scientists, and drug development professionals in handling and assessing the risks associated with this compound.

## Chemical and Physical Properties

**N-Butylbenzenesulfonamide** is a colorless to light yellow liquid or solid, depending on its purity. It is primarily used as a plasticizer in the production of polyamides and other polymers. [\[1\]](#)[\[2\]](#)

Table 1: Physical and Chemical Properties of **N-Butylbenzenesulfonamide**

| Property                                      | Value                                                                                     | Source |
|-----------------------------------------------|-------------------------------------------------------------------------------------------|--------|
| Molecular Formula                             | C10H15NO2S                                                                                | [3]    |
| Molecular Weight                              | 213.30 g/mol                                                                              | [1]    |
| CAS Number                                    | 3622-84-2                                                                                 | [3]    |
| Appearance                                    | Colorless to light yellow solid or liquid                                                 | [3]    |
| Boiling Point                                 | 314 °C                                                                                    | [4]    |
| Melting Point                                 | 80-85°C                                                                                   | [3]    |
| Density                                       | 1.15 g/mL at 25 °C                                                                        | [4]    |
| Vapor Pressure                                | 0.35 mmHg at 150 °C                                                                       | [4]    |
| Flash Point                                   | 113 °C (closed cup)                                                                       | [4]    |
| Solubility                                    | Slightly soluble in water; soluble in polar organic solvents like ethanol and chloroform. | [3]    |
| Octanol/Water Partition Coefficient (log Pow) | 2.01                                                                                      | [5]    |

## Toxicological Data

**N-Butylbenzenesulfonamide** is considered to have low acute toxicity. However, some studies have indicated potential for neurotoxicity and effects on liver and kidney weights with repeated exposure.[3][6]

Table 2: Acute Toxicity of **N-Butylbenzenesulfonamide**

| Test                      | Species                          | Route           | Value             | Source              |
|---------------------------|----------------------------------|-----------------|-------------------|---------------------|
| LD50                      | Mouse                            | Oral            | 2900 mg/kg        | <a href="#">[6]</a> |
| LD50                      | Rat                              | Oral            | 1725 - 3560 mg/kg | <a href="#">[6]</a> |
| LD50                      | Rat                              | Dermal          | > 2,000 mg/kg     | <a href="#">[7]</a> |
| LC50                      | Rat                              | Inhalation (4h) | > 4.06 mg/L       | <a href="#">[7]</a> |
| LC50 (Zebra fish, 96h)    | Danio rerio                      | Aquatic         | 36.7 mg/L         | <a href="#">[5]</a> |
| EC50 (Daphnia magna, 48h) | Daphnia magna                    | Aquatic         | 56 mg/L           | <a href="#">[5]</a> |
| EC50 (Algae, 72h)         | Pseudokirchnerie lla subcapitata | Aquatic         | 49 mg/L           | <a href="#">[5]</a> |

#### Repeated Dose Toxicity:

- A 27-day oral gavage study in Sprague-Dawley rats with doses up to 300 mg/kg/day did not show signs of neurotoxicity. However, minimal centrilobular hypertrophy in the liver was observed at the highest dose.[\[8\]](#)
- A 28-day dermal exposure study in mice resulted in significant increases in liver and kidney weights.[\[3\]](#)
- A No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg was reported in a repeated dose oral study in rats, based on liver effects.[\[5\]](#)

## Metabolism and Pharmacokinetics

Studies in rodents have shown that **N-Butylbenzenesulfonamide** is well-absorbed after oral administration and is extensively metabolized. The primary route of excretion is through urine. [\[9\]](#)[\[10\]](#) Oxidative metabolites are predominant.[\[9\]](#) In vitro studies using rat, rabbit, and human liver S9 fractions have identified 2-hydroxy-**N-butylbenzenesulfonamide** as a metabolite.[\[11\]](#)

```
dot```dot graph MetabolismPathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
```

NBBS [label="**N-Butylbenzenesulfonamide**", fillcolor="#F1F3F4", style=filled];  
OxidativeMetabolism [label="Oxidative Metabolism\n(Liver - CYP450)", shape=ellipse, fillcolor="#FFFFFF", style=filled, color="#4285F4"]; HydroxyNBBS [label="2-hydroxy-N-  
butylbenzenesulfonamide", fillcolor="#F1F3F4", style=filled]; Conjugation  
[label="Conjugation\n(e.g., glucuronidation)", shape=ellipse, fillcolor="#FFFFFF", style=filled, color="#34A853"]; Excretion [label="Urinary Excretion", shape=cds, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

NBBS -> OxidativeMetabolism; OxidativeMetabolism -> HydroxyNBBS; HydroxyNBBS -> Conjugation; Conjugation -> Excretion; }

Caption: Experimental workflow for in vitro hepatocyte metabolism study.

## Acute Oral Toxicity Study in Rats (Based on OECD Guideline 401)

The following is a generalized protocol for an acute oral toxicity study, which is a fundamental test in toxicology. [12] Objective: To determine the acute oral toxicity (LD50) of **N-Butylbenzenesulfonamide** in rats.

Animals: Healthy, young adult rats of a standard laboratory strain (e.g., Sprague-Dawley), nulliparous and non-pregnant females.

Housing and Feeding:

- Animals are housed in cages in a room with controlled temperature ( $22 \pm 3$  °C) and humidity (30-70%).
- Lighting is artificial, with a sequence of 12 hours light, 12 hours dark.
- Conventional laboratory diet and drinking water are provided ad libitum.

Procedure:

- Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the experiment.
- Fasting: Animals are fasted overnight prior to dosing (food, but not water, is withheld).
- Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil).
- Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable cannula. The volume administered should not exceed 1 mL/100 g body weight.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes for at least 14 days.
- Necropsy: All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.

Data Analysis: The LD50 value is calculated using a recognized statistical method.

## Analytical Method for Detection in Environmental Samples

A common method for the quantitative analysis of **N-Butylbenzenesulfonamide** in environmental samples like water or leachate is gas chromatography combined with mass spectrometry (GC-MS).

Objective: To quantify the concentration of **N-Butylbenzenesulfonamide** in a sample.

Procedure Outline:

- Sample Preparation: A one-step extraction of the sample is performed using a suitable solvent like dichloromethane.
- Internal Standard: An internal standard (e.g., [13C6]NBBS) is added to the sample to allow for precise quantification.

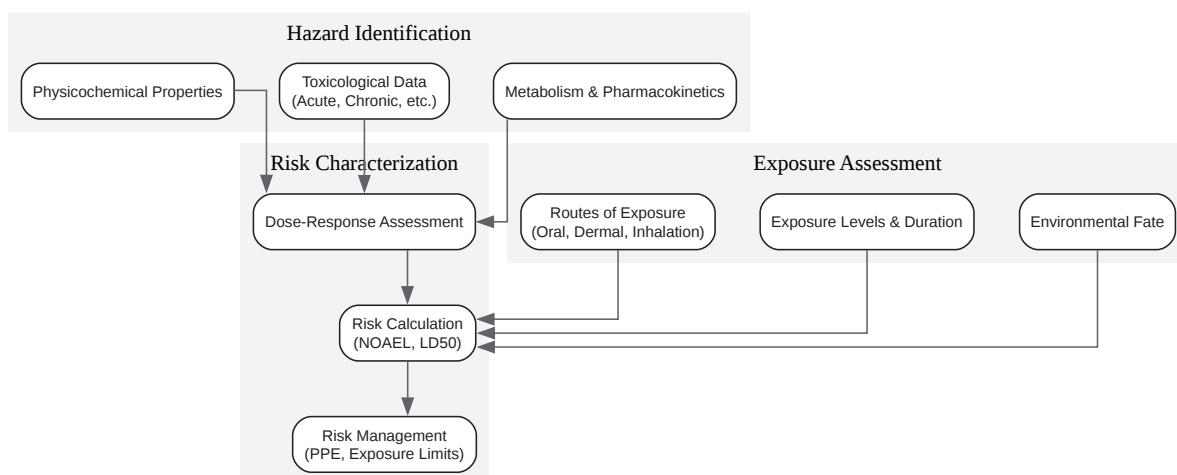
- GC-MS Analysis: The extracted sample is injected into a gas chromatograph for separation of the components. The separated components then enter a mass spectrometer for detection and quantification.
- Data Acquisition: Data is typically acquired in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for **N-Butylbenzenesulfonamide**.
- Quantification: The concentration of **N-Butylbenzenesulfonamide** is determined by comparing its response to that of the internal standard against a calibration curve.

## Health and Safety Precautions

### Hazard Statements:

- H373: May cause damage to organs through prolonged or repeated exposure. [4]\* H412: Harmful to aquatic life with long lasting effects. [4] Precautionary Statements:

- P260: Do not breathe dust/fume/gas/mist/vapours/spray. [12]\* P273: Avoid release to the environment. [12]\* P280: Wear protective gloves/protective clothing/eye protection/face protection. [12]\* P314: Get medical advice/attention if you feel unwell. [7]\* P501: Dispose of contents/container to an approved waste disposal plant. [12] Personal Protective Equipment (PPE):
  - Eye/Face Protection: Use safety glasses with side-shields or goggles.
  - Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
  - Respiratory Protection: If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator is recommended.


### Handling and Storage:

- Handle in a well-ventilated place. [12]\* Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. [7] First Aid Measures:
  - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

- Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. [\[12\]](#)

## Environmental Fate

**N-Butylbenzenesulfonamide** is not readily biodegradable and has been detected in groundwater and landfill leachate. [\[13\]](#) Its potential to persist in the environment necessitates careful disposal and prevention of release into waterways.



[Click to download full resolution via product page](#)

Caption: Logical framework for chemical health and safety risk assessment.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigations into the Immunotoxicity and Allergic Potential Induced by Topical Application of N-Butylbenzenesulfonamide (NBBS) in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigations into the Immunotoxicity and Allergic Potential Induced by Topical Application of N-Butylbenzenesulfonamide (NBBS) in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Toxicokinetics of the plasticizer, N-butylbenzenesulfonamide, in plasma and brain following oral exposure in rodents: Route, species, and sex comparison [cebs.niehs.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Toxicokinetics of the plasticizer, N-butylbenzenesulfonamide, in plasma and brain following oral exposure in rodents: Route, species, and sex comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of N-butylbenzenesulfonamide (NBBS) neurotoxicity in Sprague-Dawley male rats following 27-day oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunotoxicity of N-Butylbenzenesulfonamide (NBBS): Impacts on Immune Function in Adult Mice and Developmentally Exposed Rats [cebs.niehs.nih.gov]
- 13. dep.nj.gov [dep.nj.gov]

- To cite this document: BenchChem. [N-Butylbenzenesulfonamide health and safety information]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b124962#n-butylbenzenesulfonamide-health-and-safety-information\]](https://www.benchchem.com/product/b124962#n-butylbenzenesulfonamide-health-and-safety-information)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)